

# Breakthrough Hemolysis (BTH) Across PNH Therapies

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## Compound Focus: Danicopan

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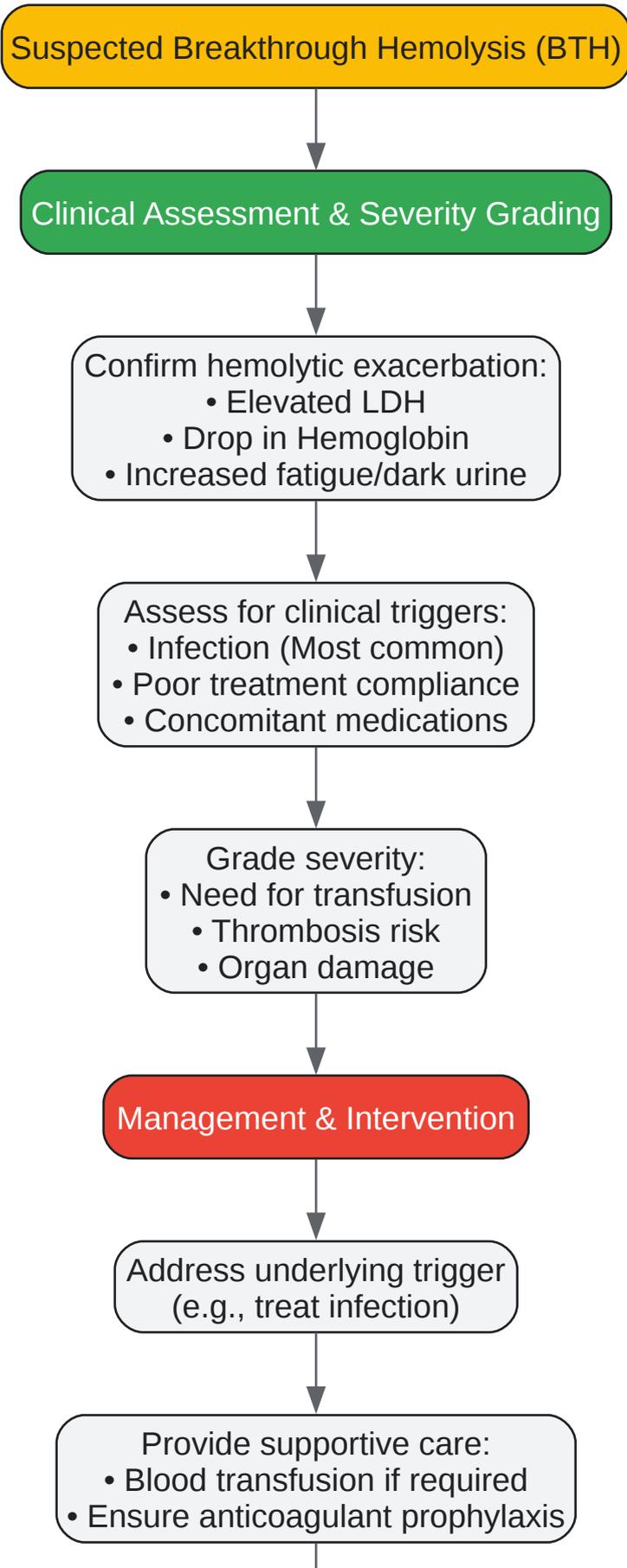
Treatment / Regimen	BTH Frequency / Rate	BTH Severity & Management
Danicopan + C5 inhibitor [1]	6.0% of patients over 2.5 years (6.0 events per 100 patient-years)	Mostly <b>mild-to-moderate</b> ; managed without transfusions, dose changes, or treatment withdrawal [1].
Pegcetacoplan (Monotherapy) [1]	23.8% of patients in 48 weeks (33.5 events per 100 patient-years)	Often <b>moderate-to-severe</b> ; ~58% of affected patients required transfusions, ~42% discontinued treatment [1].
Ravulizumab [2]	<5% frequency over 6 months	-
Proximal Inhibitors (as a class, e.g., Iptacopan) [3]	0.4 events per patient-year (higher risk)	-
Anti-C5 (as a class, e.g., Eculizumab) [3]	0.18 events per patient-year	-

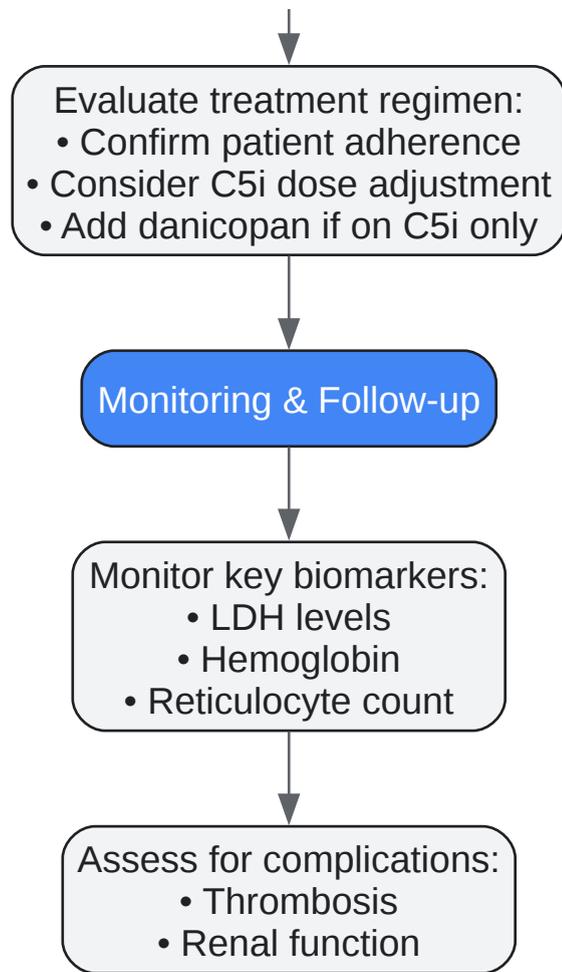
## Protocols for Managing and Investigating BTH

The following protocols outline a standardized approach for clinical characterization and laboratory investigation of hemolysis, which are critical for troubleshooting BTH in a research or clinical development setting.

## Clinical Characterization and Management Protocol

This workflow synthesizes key management steps from clinical studies [2] [3] [4].

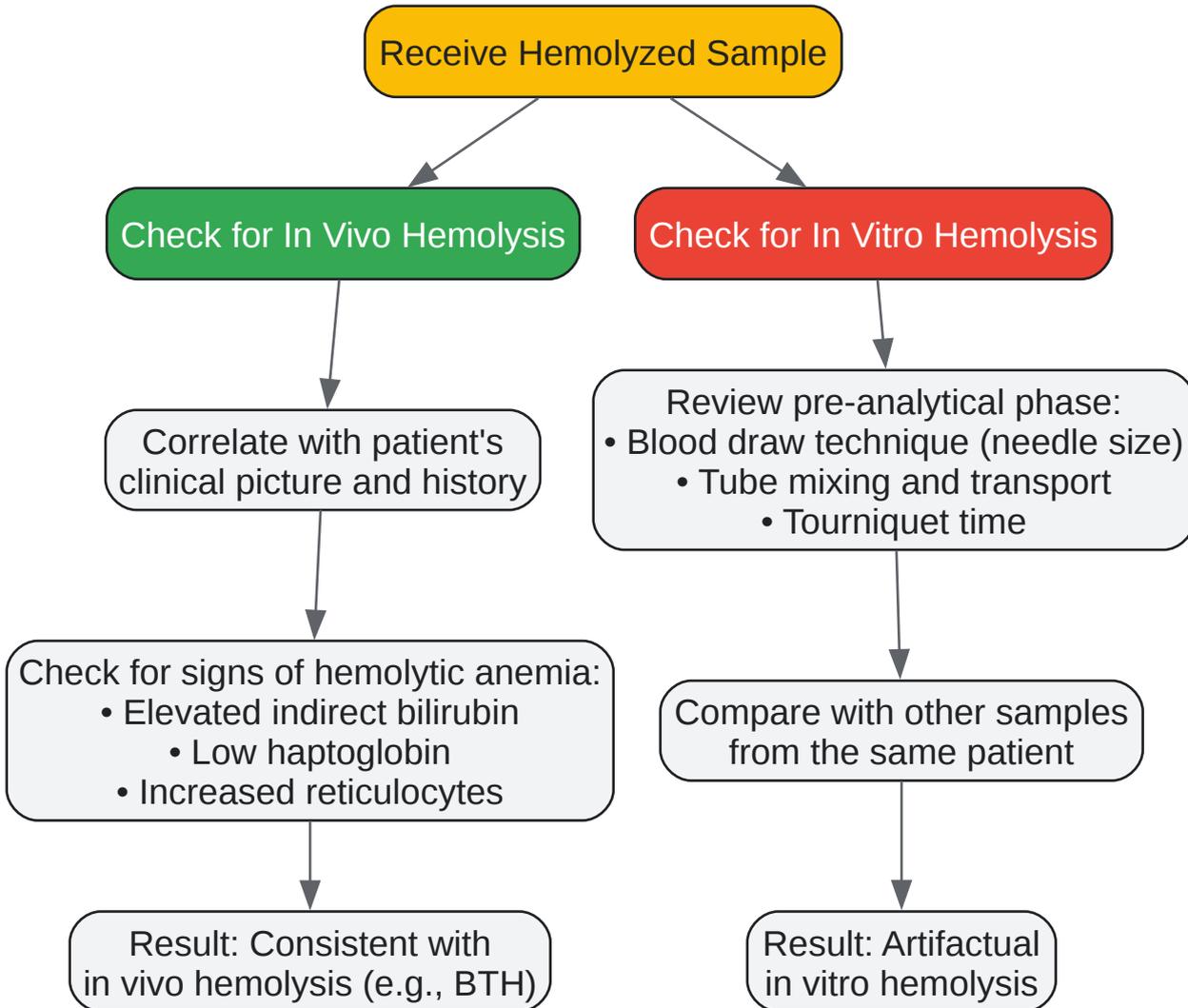




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## Laboratory Differentiation Protocol

Distinguishing in vivo from in vitro hemolysis is a critical pre-analytical step. The following protocol, based on laboratory medicine best practices, guides this investigation [5].



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## Key Risk Factors and Prevention Strategies

Understanding and mitigating the risk factors for BTH is a fundamental part of management.

- **Key Risk Factors:** Analysis has identified that the main predictors of BTH include more severe disease at diagnosis (marked by high LDH), treatment with proximal complement inhibitors (e.g., iptacopan, pegcetacoplan) as monotherapy, and a suboptimal response to previous complement inhibitor therapy [3].

- **Core Prevention Strategies:** To prevent BTH and its complications, the literature emphasizes **treatment adherence**, **optimization of the administration schedule**, the use of **anticoagulant prophylaxis**, and comprehensive **education for both patients and physicians** [2].

## Frequently Asked Questions (FAQs)

### How is breakthrough hemolysis (BTH) defined in clinical trials?

There is no single, universally prespecified definition for BTH across all clinical trials. This lack of harmonization can make it difficult to compare the frequency and severity of BTH events directly between different studies and therapeutic approaches [2]. Generally, BTH is considered a hemolytic exacerbation in a patient already being treated with a complement inhibitor [3].

### Why is danicopan not administered as a monotherapy for PNH?

**Danicopan** should only be used as an add-on to ravulizumab or eculizumab because, as an upstream factor D inhibitor, it does not fully block the terminal complement pathway. Dual inhibition of C5 (preventing intravascular hemolysis) and factor D (reducing extravascular hemolysis) is required to maintain comprehensive disease control and prevent life-threatening complications like thrombosis [4]. Using it as an add-on therapy is precisely why it demonstrates a lower rate of severe BTH compared to some monotherapies [1].

### What are the most common triggers for BTH?

**Infections** are the most frequent trigger, identified in about half of all BTH cases. Another significant trigger, particularly for oral complement inhibitors like iptacopan, is **poor treatment compliance** [2] [3].

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